molecular formula C5H12FO2P B075285 2-[ethyl(fluoro)phosphoryl]oxypropane CAS No. 1189-87-3

2-[ethyl(fluoro)phosphoryl]oxypropane

Cat. No.: B075285
CAS No.: 1189-87-3
M. Wt: 154.12 g/mol
InChI Key: KXKAXOZWSFAJTG-UHFFFAOYSA-N
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Description

2-[ethyl(fluoro)phosphoryl]oxypropane is an organophosphorus compound characterized by a phosphoryl core (P=O) with ethyl and fluoro substituents, linked to a propane backbone via an oxygen atom. Its molecular formula is C₅H₁₀FO₂P, and its IUPAC name reflects the ethyl-fluoro-phosphoryl group attached to the oxypropane chain.

The synthesis of such compounds often involves halogenation or esterification of phosphonic acid derivatives. For example, ethylphosphonic dichloride (CAS 1066-50-8) could serve as a precursor, with fluorine substituting chlorine via nucleophilic displacement .

Properties

CAS No.

1189-87-3

Molecular Formula

C5H12FO2P

Molecular Weight

154.12 g/mol

IUPAC Name

2-[ethyl(fluoro)phosphoryl]oxypropane

InChI

InChI=1S/C5H12FO2P/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3

InChI Key

KXKAXOZWSFAJTG-UHFFFAOYSA-N

SMILES

CCP(=O)(OC(C)C)F

Canonical SMILES

CCP(=O)(OC(C)C)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-[ethyl(fluoro)phosphoryl]oxypropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-[ethyl(fluoro)phosphoryl]oxypropane with structurally related organophosphorus compounds from the evidence:

Compound Name Substituents on P Ester Group Molecular Formula CAS RN Key Features
This compound Ethyl, Fluoro Oxypropane C₅H₁₀FO₂P Not provided Compact structure; high electronegativity from F
Diisopropyl chlorophosphate () Isopropyl, Chloro Oxypropane C₆H₁₄ClO₃P 2574-25-6 Chlorine substituent; bulkier alkyl groups
O-1-Ethylheptyl ethylphosphonofluoridate () Ethyl, Fluoro 1-Ethylheptyl C₁₁H₂₄FO₂P 624-51-1 Extended carbon chain; fluorinated
Ethylphosphonic dichloride () Ethyl, Chloro N/A (acid dichloride) C₂H₅Cl₂OP 1066-50-8 High reactivity; precursor for esters

Substituent Effects on Reactivity and Stability

  • Fluoro vs. Chloro : The P-F bond in the target compound is stronger and more hydrolytically stable than the P-Cl bond in diisopropyl chlorophosphate, reducing susceptibility to hydrolysis. This makes fluorinated derivatives preferable in applications requiring environmental persistence or controlled reactivity .
  • Alkyl Groups: The ethyl group on phosphorus offers moderate steric hindrance compared to bulkier isopropyl groups in diisopropyl chlorophosphate. Smaller alkyl chains (e.g., oxypropane) may enhance volatility and solubility in nonpolar solvents compared to longer chains like 1-ethylheptyl .

Functional Group and Application Analysis

  • Oxypropane Ester : The propane backbone in the target compound likely improves solubility in organic solvents compared to polymers with fluorinated sulfonamide groups (). However, it lacks the polymer-forming capacity of acrylate esters described in .
  • Ethyl vs. Methyl : Ethyl substituents (as seen in ethylphosphonic dichloride) balance reactivity and stability better than methyl groups, which are more prone to oxidation .

Toxicity and Environmental Impact

Fluorinated organophosphorus compounds generally exhibit lower acute toxicity than their chlorinated counterparts (e.g., diisopropyl chlorophosphate) due to reduced hydrolysis to toxic phosphonic acids. However, their persistence in the environment may raise concerns under regulations like the Guidelines for Green Procurement () .

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